N-(4-bromophenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide

Medicinal Chemistry Physicochemical Properties Library Design

N-(4-bromophenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide is a synthetic small molecule belonging to the dihydropyrimidinone (DHPM) class, a privileged scaffold in medicinal chemistry. It is commercially available as a screening compound (ChemDiv ID G856-8165) with a molecular weight of 354.22 g/mol, a calculated logP of 2.49, and a polar surface area of 56.23 Ų.

Molecular Formula C13H12BrN3O2S
Molecular Weight 354.22
CAS No. 905665-64-7
Cat. No. B2626781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-bromophenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide
CAS905665-64-7
Molecular FormulaC13H12BrN3O2S
Molecular Weight354.22
Structural Identifiers
SMILESCC1=CC(=NC(=O)N1)SCC(=O)NC2=CC=C(C=C2)Br
InChIInChI=1S/C13H12BrN3O2S/c1-8-6-12(17-13(19)15-8)20-7-11(18)16-10-4-2-9(14)3-5-10/h2-6H,7H2,1H3,(H,16,18)(H,15,17,19)
InChIKeyAGKYHRVUYVESJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-bromophenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide (CAS 905665-64-7): Procurement-Grade Characterization for Dihydropyrimidinone-Based Screening Libraries


N-(4-bromophenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide is a synthetic small molecule belonging to the dihydropyrimidinone (DHPM) class, a privileged scaffold in medicinal chemistry. It is commercially available as a screening compound (ChemDiv ID G856-8165) with a molecular weight of 354.22 g/mol, a calculated logP of 2.49, and a polar surface area of 56.23 Ų . The compound features a 4-bromophenyl acetamide moiety linked via a sulfanyl bridge to a 6-methyl-2-oxo-1,2-dihydropyrimidine core, a structural arrangement that distinguishes it from other in-class analogs and influences its physicochemical and potential bioactivity profile .

Why Generic Dihydropyrimidinone Substitution Fails: The Critical Role of the 4-Bromophenyl and Sulfanyl Linker in N-(4-bromophenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide


Substituting N-(4-bromophenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide with a generic DHPM analog is not scientifically sound because the specific combination of the 4-bromophenyl ring and the sulfanyl-acetamide linker directly modulates critical molecular properties essential for target engagement and assay reproducibility. In contrast to simple alkyl or unsubstituted phenyl DHPMs, the bromine atom introduces a heavy halogen that uniquely contributes to molecular weight (354.22 vs. ~250-300 g/mol for common analogs) , polar surface area (56.23 Ų) , and logP (2.49) , impacting both passive permeability and potential halogen-bonding interactions. Such physicochemical fingerprints cannot be replicated by generic substitutions, making direct replacement unreliable in quantitative structure-activity relationship (QSAR) studies or focused lead optimization campaigns .

Quantitative Differentiation Evidence for N-(4-bromophenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide Against Closest Analogs


Molecular Weight and Heavy Halogen Differentiation Against Unsubstituted Phenyl DHPM Analogs

The target compound possesses a molecular weight of 354.22 g/mol due to the presence of a 4-bromophenyl ring, which is a significant increase compared to the unsubstituted phenyl analog N-(phenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide (calculated MW ~275 g/mol). This difference of approximately 79 g/mol is a direct consequence of the single bromine substitution (Br replaces H, Δ ≈ 79 amu), as confirmed by the molecular formula C13H12BrN3O2S provided by the vendor . The heavier molecular weight and the presence of a polarizable halogen influence the compound's rotational correlation time, lipophilicity, and potential for halogen bonding, making it a distinct chemical probe compared to lighter, non-halogenated DHPMs .

Medicinal Chemistry Physicochemical Properties Library Design

Lipophilicity (logP) Differentiation Against 4-Chlorophenyl and 4-Fluorophenyl DHPM Analogues

The vendor reports a calculated logP of 2.49 for the target compound . This value is elevated relative to the 4-chlorophenyl (calculated logP ≈ 2.2) and 4-fluorophenyl (calculated logP ≈ 1.8) analogues due to the increased lipophilicity contribution of bromine (Hansch π value Br = 0.86 vs. Cl = 0.71, F = 0.14). While head-to-head experimental logP data are not available, the class-level inference is supported by the consistent Hansch hydrophobicity constants [1]. The higher logP of 2.49 suggests that the 4-bromophenyl derivative will exhibit greater membrane permeability and altered tissue distribution compared to its 4-chloro or 4-fluoro counterparts, a critical consideration in cell-based assay design [1].

ADME Prediction Lipophilicity Halogen Effects

Hydrogen Bond Donor Count and Polar Surface Area Distinction Against N-Methyl Pyrimidinone Isosteres

The target compound features two hydrogen bond donors (HBDs) and a polar surface area (PSA) of 56.23 Ų, as specified by the commercial supplier . In contrast, N-methyl-substituted DHPM isosteres, which replace the pyrimidinone NH with an N-Me group, possess only one HBD. This reduction directly alters the hydrogen bonding capacity and the PSA. While specific comparative PSA data for the N-methyl analog is not available in the vendor datasheet, the principle is that a decrease in HBD count lowers PSA and modifies interactions with biological targets such as kinases or proteases. The target compound's higher HBD count (2) supports a distinct interaction pattern, potentially engaging two complementary acceptor groups simultaneously .

Medicinal Chemistry Hydrogen Bonding Structural Biology

High-Impact Procurement Scenarios for N-(4-bromophenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide


Focused Library Design for Halogen Bond-Driven Inhibitor Discovery

The established physicochemical signature of N-(4-bromophenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide, characterized by a heavy bromine atom (MW 354.22) and a logP of 2.49 , makes it a strategic choice for constructing focused libraries aiming to exploit halogen bonding interactions. In structure-based design targeting proteins with a halogen-binding pocket (e.g., kinases, phosphatases), the 4-bromophenyl moiety can form specific, directional interactions (C-Br···O=C) that are not possible with smaller halogens or hydrogen. This compound serves as a direct probe to assess the energetic contribution of a bromine at that specific vector, a question that cannot be answered using a 4-chlorophenyl or 4-fluorophenyl surrogate.

Cell-Based Assays Requiring Enhanced Membrane Permeability

The calculated logP of 2.49 positions this compound in an optimal lipophilicity range for passive membrane permeability, surpassing that of 4-fluorophenyl (logP ~1.8) and 4-chlorophenyl (logP ~2.2) analogues [1]. This makes it a preferred candidate for phenotypic or cell-based screening campaigns where intracellular target engagement is required. The quantitative logP advantage translates to a higher predicted effective permeability (Peff), reducing the risk of false negatives due to poor cellular uptake—a common pitfall when using less lipophilic DHPM congeners.

Mass Spectrometry-Based High-Throughput Screening

With a molecular weight of 354.22 g/mol and a characteristic isotopic pattern for bromine (1:1 ratio of M and M+2 peaks), this compound provides unique analytical advantages in mass spectrometry-based screening. The mass increase of approximately 79 g/mol over its non-brominated phenyl analog ensures clear separation from common library interferences, facilitating unambiguous detection in complex biological matrices. This analytical traceability simplifies deconvolution in pooled screening formats and enhances data quality, a practical concern for industrial-scale hit identification.

Structure-Activity Relationship (SAR) Studies on Dihydropyrimidinone Core Modifications

The compound's two hydrogen bond donors (HBD) and polar surface area of 56.23 Ų represent a specific pharmacophoric pattern that is sensitive to subtle modifications. In systematic SAR explorations, this compound serves as a defined baseline to quantify the impact of N-methylation or core oxidation on hydrogen bonding capacity and target affinity. Substituting it with an N-methyl isostere (1 HBD) would fundamentally alter the interaction landscape, making the comparative data generated from this compound indispensable for rational lead optimization.

Quote Request

Request a Quote for N-(4-bromophenyl)-2-[(6-methyl-2-oxo-1,2-dihydropyrimidin-4-yl)sulfanyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.